(1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone
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Description
(1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C19H19F3N6OS and its molecular weight is 436.46. The purity is usually 95%.
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Scientific Research Applications
Structural Characterization and Analysis
The study of isomorphous structures, including those similar to (1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone, has provided insights into the chlorine-methyl exchange rule. These structures exhibit extensive disorder, which complicates automatic detection of isomorphism in data-mining procedures, such as searches of the Cambridge Structural Database (Swamy et al., 2013).
Potential Anticancer Activity
Research into novel anthranilamide–pyrazolo[1,5‐a]pyrimidine conjugates, which are structurally related, has demonstrated significant anticancer activity in cervical cancer cells, including HeLa and SiHa. These compounds have been found to activate p53, a crucial tumor suppressor, indicating potential pathways for therapeutic intervention (Kamal et al., 2012).
Antimicrobial Applications
A study on novel pyrazole and isoxazole derivatives, similar in structure, highlighted their potent antibacterial and antifungal activities. These findings suggest potential applications in combating resistant microbial strains, underscoring the importance of such compounds in developing new antimicrobial agents (Sanjeeva et al., 2022).
Enzyme Inhibition and Molecular Docking
Compounds structurally related to this compound have shown promise in enzyme inhibitory activities against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and glutathione S-transferase (GST). Molecular docking studies of these compounds indicate significant interactions at the enzyme active sites, offering insights into their potential as therapeutic agents (Cetin et al., 2021).
Properties
IUPAC Name |
(2-methyl-5-thiophen-2-ylpyrazol-3-yl)-[4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F3N6OS/c1-12-23-16(19(20,21)22)11-17(24-12)27-5-7-28(8-6-27)18(29)14-10-13(25-26(14)2)15-4-3-9-30-15/h3-4,9-11H,5-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBUASOPWYOOBGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)C3=CC(=NN3C)C4=CC=CS4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F3N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.